Alphadolone 3-|A-D-Glucuronide
Overview
Description
Alphadolone 3-|A-D-Glucuronide is a metabolite of the anesthetic agent alfaxalone. It is a steroid compound formed by the glucuronidation of alfaxalone in the liver. This compound possesses potent anesthetic and sedative properties, making it a promising candidate for use in medical and veterinary applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alphadolone 3-|A-D-Glucuronide involves the glucuronidation of alfaxalone. This process typically occurs in the liver, where alfaxalone undergoes enzymatic conversion to form the glucuronide derivative.
Industrial Production Methods: Industrial production of this compound would likely involve the use of bioreactors to facilitate the enzymatic glucuronidation process. This method ensures a high yield of the compound while maintaining its purity and potency.
Chemical Reactions Analysis
Types of Reactions: Alphadolone 3-|A-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to alfaxalone, resulting in the formation of the glucuronide derivative.
Common Reagents and Conditions: The glucuronidation reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include a suitable pH and temperature to facilitate the enzymatic activity.
Major Products Formed: The primary product formed from the glucuronidation of alfaxalone is this compound. This compound retains the anesthetic and sedative properties of its parent compound, alfaxalone.
Scientific Research Applications
Alphadolone 3-|A-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of glucuronidation reactions and steroid metabolism.
Biology: Investigated for its role in the metabolic pathways of steroids and its interaction with various enzymes.
Medicine: Explored for its potential use as an anesthetic and sedative agent in both human and veterinary medicine.
Industry: Utilized in the development of new anesthetic agents and the study of drug metabolism.
Mechanism of Action
Alphadolone 3-|A-D-Glucuronide exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The molecular targets involved in this process include the GABA-A receptor subunits .
Comparison with Similar Compounds
Alfaxalone: The parent compound of Alphadolone 3-|A-D-Glucuronide, also used as an anesthetic agent.
Alphadolone: Another steroid compound with similar anesthetic properties.
Hydroxyprogesterone: A steroid hormone with structural similarities to this compound.
Uniqueness: this compound is unique due to its potent anesthetic and sedative properties, which are retained even after glucuronidation. This makes it a valuable compound for medical and veterinary applications, as well as for research into steroid metabolism and drug development.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O10/c1-26-8-7-13(36-25-22(33)20(31)21(32)23(37-25)24(34)35)9-12(26)3-4-14-15-5-6-16(18(30)11-28)27(15,2)10-17(29)19(14)26/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVAPGVTSKDONA-IULWRGGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746978 | |
Record name | (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70522-56-4 | |
Record name | β-D-Glucopyranosiduronic acid, (3α,5α)-21-hydroxy-11,20-dioxopregnan-3-yl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70522-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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